

# Roginolisib Hemifumarate for Uveal Melanoma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Roginolisib hemifumarate |           |
| Cat. No.:            | B11927587                | Get Quote |

This document provides a comprehensive technical overview of Roginolisib (IOA-244) hemifumarate, a first-in-class allosteric modulator of phosphoinositide 3-kinase delta (PI3K $\delta$ ), for its application in uveal melanoma (UM) research. It consolidates key preclinical concepts and clinical findings, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

# Core Concept: Targeting a "Cold" Tumor Microenvironment

Uveal melanoma is the most common primary intraocular malignancy in adults. Over 90% of cases are driven by mutually exclusive activating mutations in the G protein-coupled receptor (GPCR) alpha subunits, GNAQ or GNA11.[1][2] These mutations constitutively activate downstream signaling pathways, including the PI3K/AKT pathway, promoting tumor cell survival and proliferation.[3][4] Unlike cutaneous melanoma, uveal melanoma has a low tumor mutational burden and a highly immunosuppressive tumor microenvironment, rendering it largely unresponsive to conventional checkpoint inhibitor therapies.[5][6]

Roginolisib is a novel, orally dosed, non-ATP competitive allosteric modulator of PI3K $\delta$ .[7][8] Its mechanism is twofold: it is designed to directly inhibit tumor cell growth and, crucially, to reverse the immunosuppressive microenvironment. It achieves this by selectively inhibiting PI3K $\delta$ , an isoform highly expressed in immune cells, leading to a reduction in regulatory T cells (Tregs) and an increase in the activity of cytotoxic T cells, thus making the tumor more susceptible to an immune attack.[9][10]



# **Mechanism of Action and Signaling Pathway**

Mutations in GNAQ/GNA11 lead to the constitutive activation of G $\alpha$ q signaling. This activates Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) pathway. Concurrently, this cascade stimulates the PI3K/AKT/mTOR pathway, a critical driver of cell survival and proliferation. Roginolisib selectively inhibits the delta isoform of PI3K, which not only impacts tumor cell signaling but also plays a key role in modulating the immune landscape. By inhibiting PI3K $\delta$  in immune cells, Roginolisib decreases the function and prevalence of immunosuppressive Tregs and enhances the anti-tumor activity of CD8+ cytotoxic T cells.[4][5][9]





Click to download full resolution via product page

Caption: Roginolisib's dual mechanism in uveal melanoma.

## **Preclinical Research Data**

While specific preclinical data for Roginolisib in uveal melanoma cell lines and xenograft models are not extensively published, research in other cancer types provides insight into its activity and the methodologies used for its evaluation.[11]



## In Vitro Activity

Studies in B- and T-cell lymphoma cell lines demonstrate that Roginolisib's anti-proliferative effect correlates with PIK3CD (the gene encoding PI3K $\delta$ ) expression levels.[11]

| Cell Line Type            | Assay Type                   | Endpoint                   | Result                                                   | Reference |
|---------------------------|------------------------------|----------------------------|----------------------------------------------------------|-----------|
| B- and T-cell<br>Lymphoma | Proliferation<br>Assay (MTT) | Growth Inhibition<br>(AUC) | Heterogeneous response correlated with PIK3CD expression | [11]      |
| Mouse Whole<br>Blood      | pAkt Inhibition<br>Assay     | IC50                       | 463 nmol/L                                               | [11]      |

## In Vivo Activity

In syngeneic mouse models, Roginolisib has been shown to sensitize tumors to anti-PD-1 therapy by remodeling the tumor microenvironment.[11]

| Model                   | Treatment                   | Key Finding                  | Reference |
|-------------------------|-----------------------------|------------------------------|-----------|
| CT26 Colorectal         | Roginolisib + anti-PD-<br>1 | Enhanced anti-tumor activity | [11]      |
| Lewis Lung<br>Carcinoma | Roginolisib + anti-PD-      | Enhanced anti-tumor activity | [11]      |
| A20 Lymphoma            | Roginolisib + anti-PD-      | Enhanced anti-tumor activity | [11]      |

## **Clinical Research Data**

Roginolisib has been evaluated in the Phase 1 DIONE-01 study and is currently under investigation in the randomized Phase 2 OCULE-01 study for metastatic uveal melanoma.[3][8] [10]



**Clinical Trial Designs** 

| Study ID                      | Phase | Design                                              | Patient<br>Populatio<br>n                                              | Treatmen<br>t Arms                                                            | Primary<br>Endpoint                                  | Referenc<br>e |
|-------------------------------|-------|-----------------------------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------------------|------------------------------------------------------|---------------|
| DIONE-01<br>(NCT0432<br>8844) | 1     | Dose-<br>escalation<br>and cohort<br>expansion      | Pretreated solid tumors, including a 29-patient uveal melanoma cohort  | Roginolisib<br>monothera<br>py (10, 20,<br>40, 80 mg<br>daily)                | Safety,<br>Recommen<br>ded Phase<br>2 Dose<br>(RP2D) | [3][10]       |
| OCULE-01<br>(NCT0671<br>7126) | 2     | Randomize<br>d, open-<br>label,<br>parallel-<br>arm | ~85 adults with metastatic UM with progressio n after ≥1 prior therapy | 1. Roginolisib 80 mg daily2. Roginolisib 40 mg daily3. Investigato r's Choice | Overall<br>Survival<br>(OS)                          | [3][12][13]   |

## **Clinical Efficacy in Uveal Melanoma (DIONE-01 Study)**

Data from 29 uveal melanoma patients treated across DIONE-01 cohorts show promising clinical activity.[3][10][14]



| Metric                                     | Roginolisib<br>Treatment                | Historical Control | Reference |
|--------------------------------------------|-----------------------------------------|--------------------|-----------|
| Median Overall<br>Survival (OS)            | 16.0 months                             | 7.0 months         | [3][15]   |
| Median Progression-<br>Free Survival (PFS) | 5.0 months                              | < 3.0 months       | [3][15]   |
| Objective Response<br>Rate (ORR)           | 3% (1/29 Partial<br>Response)           | -                  | [14]      |
| Disease Control Rate (DCR)                 | 75% (21/29 Stable<br>Disease + 1/29 PR) | -                  | [14]      |
| 1-Year OS Rate                             | 62%                                     | 34%                | [16]      |
| Median OS (SD at 16 wks)                   | 28.5 months                             | -                  | [5][6]    |
| Median OS (PD at 16<br>wks)                | 10.9 months                             | -                  | [5][6]    |

# Safety and Tolerability (DIONE-01 Study, 80 mg RP2D)

Roginolisib has demonstrated a favorable safety profile with long-term tolerability.[3][10][16]

| Adverse Event Metric                 | Finding                                     | Reference |
|--------------------------------------|---------------------------------------------|-----------|
| Grade 3/4 Treatment-<br>Emergent AEs | < 7% deemed related to<br>Roginolisib       | [3][10]   |
| Dose-Limiting Toxicities             | None reported                               | [16]      |
| Immune-Mediated Toxicities           | None reported                               | [3]       |
| Dose<br>Modifications/Interruptions  | Not required, unlike prior PI3Kδ inhibitors | [3][16]   |
| Long-term Treatment                  | Durations extending up to 4.5 years         | [3]       |



# Pharmacodynamic and Biomarker Data (DIONE-01 Study)

Translational analyses confirm Roginolisib's immune-modulating mechanism of action.[3][5][6]

| Biomarker Category      | Change with Roginolisib<br>Treatment                                                                       | Reference |
|-------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Immune Cell Populations | ↓ Regulatory T cells (Tregs)↑  CD8+ T cells / Treg ratio↑  CD8+ and NK cells                               | [3][5]    |
| Circulating Factors     | ↓ Soluble PD-1↓ Chemokine<br>CCL22↑ IL-15 and IFNGR2                                                       | [5][6]    |
| Signaling Pathways      | ↓ Suppression of PI3K-related<br>signaling↓ Downregulation of<br>PI3K/mTOR proteins in<br>patients with SD | [3][5]    |
| Tumor Clones            | ↓ Decrease in circulating tumor     DNA (ctDNA)                                                            | [3]       |

# **Experimental Protocols**

The clinical evaluation of Roginolisib involves several advanced laboratory techniques to assess its pharmacodynamic effects. Below are detailed, representative protocols for these key experiments.

# Immunophenotyping of Peripheral Blood by Mass Cytometry (CyTOF)

Mass cytometry is used to perform high-dimensional single-cell analysis of immune cell subsets in patient blood samples, providing deep insight into the effects of Roginolisib on the immune system.





Click to download full resolution via product page

**Caption:** Standardized workflow for mass cytometry (CyTOF).

#### Methodology:

- PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
- Barcoding: To minimize variability, samples from different time points (e.g., baseline, ontreatment) are barcoded using palladium-based mass-tag cell barcoding or live-cell barcoding with metal-conjugated anti-CD45 antibodies. This allows multiple samples to be pooled, stained, and acquired simultaneously.[9]
- Staining: Pooled cells are incubated with a cocktail of metal-conjugated antibodies targeting surface markers. Following surface staining, cells are fixed and permeabilized to allow for subsequent staining of intracellular targets like transcription factors (e.g., FoxP3 for Tregs) and cytokines. An iridium intercalator is added to distinguish nucleated cells from debris and dead cells.[17]
- Data Acquisition: Samples are acquired on a mass cytometer (e.g., Helios, a CyTOF system). The instrument nebulizes single cells into a plasma torch, and the abundance of each metal tag is measured by time-of-flight mass spectrometry.[18]
- Analysis: Data is normalized and de-barcoded. High-dimensional analysis algorithms (e.g., t-SNE, UMAP, FlowSOM) are used to identify and quantify different immune cell populations and assess changes in protein expression.[17]

## **Circulating Tumor DNA (ctDNA) Analysis**

### Foundational & Exploratory





Analysis of ctDNA allows for non-invasive monitoring of tumor-specific mutations (e.g., GNAQ/GNA11) in plasma, serving as a biomarker for tumor burden and response to therapy.[3]

#### Methodology:

- Sample Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) that prevent the lysis of white blood cells, which would contaminate the sample with germline DNA.
- Plasma Isolation: Plasma is separated by double centrifugation within a few hours of collection.
- ctDNA Extraction: Cell-free DNA is extracted from plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).
- Detection and Quantification:
  - dPCR/ddPCR: For known hotspot mutations like GNAQ/GNA11 Q209L, droplet digital
     PCR is a highly sensitive method for absolute quantification of mutant DNA fragments.[19]
  - NGS-Based Methods: For broader genomic analysis, Next-Generation Sequencing approaches like shallow whole-genome sequencing (sWGS) can be used to detect somatic copy number alterations (SCNAs), while targeted panel sequencing can identify a wider range of mutations.[20][21]
- Data Analysis: The variant allele frequency (VAF) or the number of mutant copies/mL of plasma is calculated and tracked over time to assess treatment response. A decrease in ctDNA levels suggests a positive therapeutic effect.[3]

### **Plasma Proteomics (Olink)**

Multiplex proteomics platforms like Olink are used to measure hundreds of proteins simultaneously in plasma, identifying signatures associated with immune response and potential resistance mechanisms.[14]





Click to download full resolution via product page

Caption: Workflow for Olink Proximity Extension Assay (PEA).

#### Methodology:

 Assay Principle (Proximity Extension Assay - PEA): The Olink technology utilizes pairs of antibodies tagged with unique DNA oligonucleotides. When the antibody pair binds to its



target protein, the oligonucleotides are brought into close proximity, allowing them to hybridize.[5][6]

- Barcode Generation: A DNA polymerase then extends the hybridized strands, creating a
  unique DNA "barcode" that is specific to that protein. The amount of DNA barcode generated
  is directly proportional to the amount of target protein in the sample.[6]
- Amplification and Readout: The DNA barcodes are amplified using quantitative real-time PCR (qPCR) or prepared for readout via Next-Generation Sequencing (NGS).[22]
- Data Analysis: The output is typically in Normalized Protein eXpression (NPX) units, an arbitrary unit on a log2 scale, which allows for relative quantification and comparison of protein levels across samples and time points.[5]

### **Conclusion and Future Directions**

**Roginolisib hemifumarate** represents a promising therapeutic strategy for metastatic uveal melanoma, a disease with a significant unmet need. Its novel allosteric mechanism of inhibiting PI3K $\delta$  provides a favorable safety profile and a dual anti-tumor effect by directly targeting cancer cell pathways and robustly modulating the immune microenvironment. Early clinical data have shown a significant improvement in overall survival compared to historical controls. [3][8][15]

The ongoing randomized Phase 2 OCULE-01 trial will be critical in confirming these initial findings and establishing the clinical benefit of Roginolisib against standard-of-care options. For researchers, future work should focus on identifying predictive biomarkers of response and exploring rational combination strategies. The detailed pharmacodynamic changes observed in clinical trials—such as the reversal of the Treg/CD8+ T cell ratio and modulation of circulating cytokines—provide a strong rationale for combining Roginolisib with other immunotherapies to further enhance anti-tumor immunity.[3][5] A deeper understanding of potential resistance mechanisms, which may involve the upregulation of parallel signaling pathways, will also be crucial for the long-term success of this therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. lerner.ccf.org [lerner.ccf.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring recent advances in signaling pathways and hallmarks of uveal melanoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. illumina.com [illumina.com]
- 6. umassmed.edu [umassmed.edu]
- 7. Combination Small Molecule MEK and PI3K Inhibition Enhances Uveal Melanoma Cell Death in a Mutant GNAQ and GNA11 Dependent Manner PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 9. High-Throughput Mass Cytometry Staining for Immunophenotyping Clinical Samples -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance PMC [pmc.ncbi.nlm.nih.gov]
- 12. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ISRCTN [isrctn.com]
- 14. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. -ASCO [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. manuals.plus [manuals.plus]
- 17. A novel mass cytometry protocol optimized for immunophenotyping of low-frequency antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. ascopubs.org [ascopubs.org]
- 20. mdpi.com [mdpi.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]



- 22. How to Set Up Olink Proteomics: Lab Requirements & Workflow Creative Proteomics [olinkpanel.creative-proteomics.com]
- To cite this document: BenchChem. [Roginolisib Hemifumarate for Uveal Melanoma: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927587#roginolisib-hemifumarate-for-uveal-melanoma-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com